5-Bromo-2-chloronicotinonitrile

Catalog No.
S696982
CAS No.
405224-23-9
M.F
C6H2BrClN2
M. Wt
217.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloronicotinonitrile

CAS Number

405224-23-9

Product Name

5-Bromo-2-chloronicotinonitrile

IUPAC Name

5-bromo-2-chloropyridine-3-carbonitrile

Molecular Formula

C6H2BrClN2

Molecular Weight

217.45 g/mol

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H

InChI Key

MQOHJAYYYVQBSH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C#N)Cl)Br

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Br

The compound has been proposed as a potential candidate for drug development, where it can be used as a lead compound or as a starting material for the synthesis of new drugs. Its unique properties contribute to diverse applications, including drug discovery, organic synthesis, and material science advancements.

    Molecular Simulations

    The compound can be used in molecular simulations, with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These simulations can help researchers understand the compound’s properties and interactions at the molecular level .

5-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C₆H₂BrClN₂. It is a derivative of nicotinonitrile, distinguished by the presence of bromine and chlorine substituents on the pyridine ring. This compound is characterized by its unique structural features, which influence its chemical behavior and biological activity.

  • Substitution Reactions: The bromine and chlorine atoms on the pyridine ring are prone to nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: While less common than substitution reactions, this compound can undergo oxidation and reduction processes, leading to various derivatives depending on the conditions and reagents used .

Major Products Formed

From substitution reactions, products such as aminonicotinonitrile derivatives can be synthesized. Oxidation reactions may yield corresponding nitro compounds, showcasing the versatility of 5-Bromo-2-chloronicotinonitrile in synthetic chemistry.

Research indicates that 5-Bromo-2-chloronicotinonitrile exhibits significant biological activities:

  • Antimicrobial Properties: The compound has been studied for its potential to inhibit microbial growth, making it a candidate for developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, particularly through mechanisms involving enzyme inhibition .

Molecular Mechanism

As a CYP1A2 inhibitor, 5-Bromo-2-chloronicotinonitrile interacts with specific biomolecules, affecting cellular metabolism and gene expression. This inhibition can lead to altered metabolic pathways in cells expressing this enzyme.

The synthesis of 5-Bromo-2-chloronicotinonitrile typically involves halogenation of nicotinonitrile derivatives. A common method includes:

  • Bromination of 2-Chloronicotinonitrile: This reaction is conducted using bromine or a brominating agent in an organic solvent such as acetonitrile or dichloromethane.
  • Controlled Conditions: The reaction temperature is maintained at moderate levels to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Purification steps like recrystallization or chromatography are typically included to isolate the final product effectively.

5-Bromo-2-chloronicotinonitrile finds applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, contributing to drug development.
  • Medicine: It acts as a lead compound for new pharmaceuticals targeting various diseases.
  • Industry: Utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 5-Bromo-2-chloronicotinonitrile. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
5-Bromo-2-chloro-6-methylnicotinonitrile0.92Contains a methyl group at position 6
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile0.86Has two methyl groups at positions 4 and 6
4-Bromo-2-chloronicotinonitrile0.82Bromine at position 4 instead of position 5
5-Bromo-4-methylnicotinonitrile0.75Methyl group at position 4
5-Bromo-2-chloro-6-methylpyridine0.74Different ring structure (pyridine instead of nicotinonitrile)

The distinct positioning of halogen atoms and additional substituents in these compounds contributes to their unique chemical properties and biological activities compared to 5-Bromo-2-chloronicotinonitrile .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

5-Bromo-2-chloronicotinonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types